molecular formula C13H16O7 B602307 4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

Cat. No.: B602307
M. Wt: 284.26 g/mol
InChI Key: OLZAGZCCJJBKNZ-UJPOAAIJSA-N
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Description

4-Formylphenyl-O-beta-D-glucopyranoside is a synthetic glucose analog where the hydroxyl group at the anomeric position of glucose is replaced by a formyl group (-CHO). This compound is often used as a substrate to measure the activity of enzymes such as glucosidases or glycosyltransferases .

Biochemical Analysis

Biochemical Properties

Helicid interacts with various enzymes and proteins in biochemical reactions. It has been shown to be a substrate for enzymes such as glucosidases or glycosyltransferases . By monitoring the enzymatic conversion or reaction with Helicid, researchers can gain insights into the specificity, kinetics, and mechanism of carbohydrate chemistry and enzymology .

Cellular Effects

Helicid has been reported to have extensive pharmacological activity, including neuroprotective effects . It can treat or improve epilepsy, Tourette syndrome, Alzheimer’s disease, Parkinson’s disease, emotional disorders, cerebral ischemia-reperfusion injury, cognitive impairment, and neuropathic pain . It can also improve myocardial hypertrophy, hypertension, and myocardial ischemia-reperfusion injury . In addition, Helicid can mitigate liver, kidney, and bone tissue damage caused by oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of Helicid involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . It has been shown to inhibit the nuclear translocation of nuclear factor-κB (NF-κB), which is one of the most important transcription factors involved in the inflammatory process .

Temporal Effects in Laboratory Settings

In laboratory settings, Helicid has been shown to alleviate the depression-like behavior of chronic unpredictable mild stress (CUMS) rats . It can reduce the mortality of hippocampal neurons by downregulating the level of NONRATT030918.2 .

Metabolic Pathways

The biotransformation route of Helicid has been identified as demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation . This suggests that Helicid is involved in various metabolic pathways and interacts with several enzymes and cofactors.

Subcellular Localization

It is known that the localization of the NONRATT030918.2 molecule, which is affected by Helicid, was confirmed through a fluorescence in situ hybridization experiment .

Preparation Methods

The preparation of 4-formylphenyl-O-beta-D-glucopyranoside can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with a protected glucose derivative, followed by deprotection to yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or chloroform and may require catalysts to facilitate the reaction .

Industrial production methods often involve extraction from natural sources such as the root of the Gastrodia elata plant, followed by purification processes like solvent extraction, steam distillation, or ultrasonic extraction .

Chemical Reactions Analysis

4-Formylphenyl-O-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

4-Formylphenyl-O-beta-D-glucopyranoside can be compared with other similar compounds such as:

The uniqueness of 4-formylphenyl-O-beta-D-glucopyranoside lies in its formyl group, which allows it to undergo specific reactions and interact with enzymes in unique ways compared to other similar compounds.

Biological Activity

The compound 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde is a complex organic molecule with significant biological implications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24O10C_{21}H_{24}O_{10}, and it features a benzaldehyde moiety linked to a tetrahydropyran derivative with multiple hydroxyl groups. The stereochemistry of the compound plays a crucial role in its biological function.

PropertyValue
Molecular FormulaC21H24O10C_{21}H_{24}O_{10}
Molecular Weight408.41 g/mol
CAS NumberNot specified
SolubilitySoluble in water
Storage ConditionsCool and dry place

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that related tetrahydropyran derivatives significantly lowered malondialdehyde levels in vitro, indicating reduced lipid peroxidation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study found that tetrahydropyran derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's ability to modulate inflammatory pathways has been documented. It was observed to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups present in the structure are likely responsible for its free radical scavenging ability.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes by the compound may contribute to its antimicrobial efficacy.
  • Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, the compound reduces the production of inflammatory mediators.

Case Studies

  • Case Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry evaluated various tetrahydropyran derivatives for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with similar structures to our target compound exhibited IC50 values lower than standard antioxidants like ascorbic acid .
  • Clinical Relevance : In a clinical trial assessing the anti-inflammatory effects of related compounds in patients with rheumatoid arthritis, significant reductions in disease activity scores were reported after administration over eight weeks .

Properties

IUPAC Name

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZAGZCCJJBKNZ-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 5
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

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